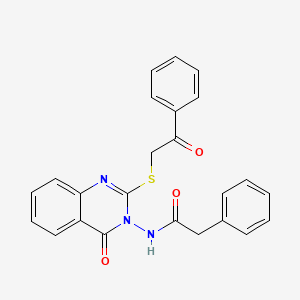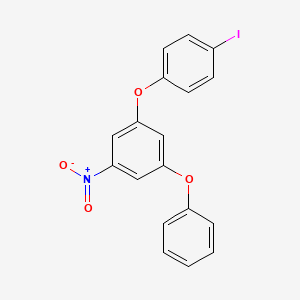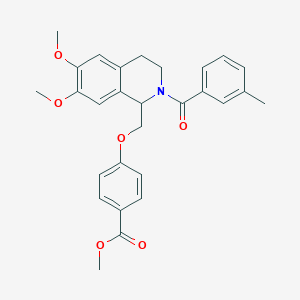![molecular formula C26H25N3O2S B11223046 (2E)-2-cyano-3-[(4-ethoxyphenyl)amino]-3-[(4-methylbenzyl)sulfanyl]-N-phenylprop-2-enamide](/img/structure/B11223046.png)
(2E)-2-cyano-3-[(4-ethoxyphenyl)amino]-3-[(4-methylbenzyl)sulfanyl]-N-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-CYANO-3-[(4-ETHOXYPHENYL)AMINO]-3-{[(4-METHYLPHENYL)METHYL]SULFANYL}-N-PHENYLPROP-2-ENAMIDE is a complex organic compound with a diverse range of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a cyano group, an ethoxyphenyl group, a methylphenyl group, and a phenylprop-2-enamide backbone. Its distinct chemical properties make it a subject of interest in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-CYANO-3-[(4-ETHOXYPHENYL)AMINO]-3-{[(4-METHYLPHENYL)METHYL]SULFANYL}-N-PHENYLPROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions:
Amination Reactions: To attach the ethoxyphenyl and methylphenyl groups.
Condensation Reactions: To form the phenylprop-2-enamide backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-CYANO-3-[(4-ETHOXYPHENYL)AMINO]-3-{[(4-METHYLPHENYL)METHYL]SULFANYL}-N-PHENYLPROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds.
Scientific Research Applications
(2E)-2-CYANO-3-[(4-ETHOXYPHENYL)AMINO]-3-{[(4-METHYLPHENYL)METHYL]SULFANYL}-N-PHENYLPROP-2-ENAMIDE has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (2E)-2-CYANO-3-[(4-ETHOXYPHENYL)AMINO]-3-{[(4-METHYLPHENYL)METHYL]SULFANYL}-N-PHENYLPROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Key pathways include:
Signal Transduction Pathways: Affecting cellular communication and response.
Enzyme Inhibition: Blocking the activity of enzymes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-CYANO-3-[(4-METHOXYPHENYL)AMINO]-3-{[(4-METHYLPHENYL)METHYL]SULFANYL}-N-PHENYLPROP-2-ENAMIDE
- (2E)-2-CYANO-3-[(4-ETHOXYPHENYL)AMINO]-3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-PHENYLPROP-2-ENAMIDE
Uniqueness
The unique combination of functional groups in (2E)-2-CYANO-3-[(4-ETHOXYPHENYL)AMINO]-3-{[(4-METHYLPHENYL)METHYL]SULFANYL}-N-PHENYLPROP-2-ENAMIDE imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H25N3O2S |
|---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
(E)-2-cyano-3-(4-ethoxyanilino)-3-[(4-methylphenyl)methylsulfanyl]-N-phenylprop-2-enamide |
InChI |
InChI=1S/C26H25N3O2S/c1-3-31-23-15-13-22(14-16-23)29-26(32-18-20-11-9-19(2)10-12-20)24(17-27)25(30)28-21-7-5-4-6-8-21/h4-16,29H,3,18H2,1-2H3,(H,28,30)/b26-24+ |
InChI Key |
ISZZOEZKKHJVIM-SHHOIMCASA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C(=C(/C#N)\C(=O)NC2=CC=CC=C2)/SCC3=CC=C(C=C3)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=C(C#N)C(=O)NC2=CC=CC=C2)SCC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11222964.png)


![N-(3-fluorophenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11222981.png)
![4-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B11222984.png)

![N-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11223002.png)
![7-(4-ethoxyphenyl)-N-(4-methylbenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11223005.png)
![N,N-diethyl-5-methyl-1-[(3-nitrophenyl)methyl]-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11223012.png)
![(2Z)-6-chloro-2-[(2,4-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B11223019.png)
![3-chloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B11223022.png)
![(2E)-2-cyano-3-[(2-methylbenzyl)sulfanyl]-N-(2-methylphenyl)-3-(phenylamino)prop-2-enamide](/img/structure/B11223024.png)
![7-(4-methylphenyl)-5-phenyl-N-propylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11223034.png)
![N-(4-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B11223039.png)
